molecular formula C19H23N3O B5495413 N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide dihydrochloride

N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide dihydrochloride

Cat. No. B5495413
M. Wt: 309.4 g/mol
InChI Key: RYOMNSCRCVXOIL-UHFFFAOYSA-N
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Description

N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide dihydrochloride is a chemical compound that has been widely used in scientific research. This compound is commonly known as ABT-594 and belongs to the class of nicotinic acetylcholine receptor agonists.

Mechanism of Action

The mechanism of action of ABT-594 involves its interaction with nicotinic acetylcholine receptors (nAChRs). ABT-594 is a potent agonist of alpha4beta2 and alpha3beta4 nAChRs, which are primarily expressed in the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects
ABT-594 has several biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, which is involved in reward and addiction. ABT-594 also increases serotonin release in the dorsal raphe nucleus, which is involved in mood regulation. Additionally, ABT-594 has been shown to cause respiratory depression, which is a potential side effect.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for lab experiments. It has high potency and selectivity for nAChRs, which makes it a useful tool for studying the function of these receptors. ABT-594 also has a rapid onset of action and a short duration of effect, which allows for precise control of experimental conditions. However, ABT-594 has limitations in terms of its potential side effects, such as respiratory depression, which need to be carefully monitored in animal studies.

Future Directions

There are several future directions for research on ABT-594. One area of interest is the development of new analogs with improved selectivity and reduced side effects. Another area of interest is the study of the long-term effects of ABT-594 on the nervous system, particularly in the context of addiction and tolerance. Additionally, ABT-594 may have potential therapeutic applications for pain management in humans, which warrants further investigation.
Conclusion
In conclusion, ABT-594 is a chemical compound that has been widely used in scientific research for its potent analgesic effects. Its mechanism of action involves its interaction with nAChRs, which leads to the release of neurotransmitters involved in pain modulation. ABT-594 has several advantages for lab experiments, but also has potential side effects that need to be carefully monitored. Future research on ABT-594 may lead to the development of new analogs with improved selectivity and reduced side effects, as well as potential therapeutic applications for pain management.

Synthesis Methods

The synthesis of ABT-594 involves several steps. The first step is the preparation of 4-(3-pyrrolidinyl)benzaldehyde, which is then reacted with 4-pyridinecarboxaldehyde to produce N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzaldehyde. This intermediate is then reacted with ethyl isocyanate to produce N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide. Finally, the product is purified and converted into dihydrochloride salt form.

Scientific Research Applications

ABT-594 has been extensively used in scientific research for various purposes. One of the main applications of ABT-594 is in the study of pain. ABT-594 has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has been demonstrated to be effective in neuropathic pain, inflammatory pain, and cancer pain.

properties

IUPAC Name

N-ethyl-N-(pyridin-4-ylmethyl)-4-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-2-22(14-15-7-10-20-11-8-15)19(23)17-5-3-16(4-6-17)18-9-12-21-13-18/h3-8,10-11,18,21H,2,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOMNSCRCVXOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(4-pyridinylmethyl)-4-(3-pyrrolidinyl)benzamide

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